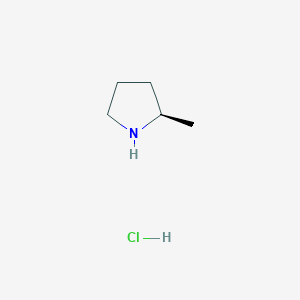

(R)-2-methylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEIFWYJFOEKIM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456821 | |

| Record name | (R)-2-methylpyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135324-85-5 | |

| Record name | (R)-2-methylpyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-(-)-2-Methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-methylpyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylpyrrolidine hydrochloride is a chiral organic compound that serves as a valuable building block in asymmetric synthesis and the development of pharmaceutical agents. Its specific stereochemistry and physical characteristics are crucial for its application in creating enantiomerically pure molecules. This guide provides a comprehensive overview of the known physical properties of this compound, supported by general experimental protocols for their determination.

Core Physical Properties

The quantitative physical data for this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature, particularly concerning the compound's appearance and boiling point.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClN | [1][2] |

| Molecular Weight | 121.61 g/mol | [1][2][3] |

| Appearance | White crystalline powder | [1] |

| Light yellow to brown crystalline powder | [3] | |

| Melting Point | 73.0 - 77.0 °C | [1] |

| Boiling Point | 100.2 °C at 760 mmHg | [1] |

| Solubility | Soluble in water and organic solvents. | [1] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [1][4] |

Discussion of Properties:

The reported appearance of this compound varies from a white to a light yellow or brown crystalline powder[1][3]. This variation may be attributable to the presence of impurities or differences in the manufacturing process.

The reported boiling point of 100.2 °C at 760 mmHg is likely inaccurate for the hydrochloride salt[1]. This value is identical to the boiling point of water and is very close to the boiling point of the free base, (R)-2-methylpyrrolidine, which is 94 °C at 728 Torr[5]. Amine hydrochloride salts are ionic compounds and are expected to have significantly higher boiling points, often decomposing before boiling at atmospheric pressure. Therefore, the listed boiling point should be treated with caution.

The compound's solubility in water is expected due to its ionic nature as a hydrochloride salt[1].

Experimental Protocols

Determination of Visual Appearance

This protocol is based on the general principles outlined in the United States Pharmacopeia (USP) for the visual inspection of chemical substances.

-

Objective: To qualitatively describe the physical form and color of the substance.

-

Apparatus:

-

A clean, dry watch glass or a clear container.

-

A spatula.

-

A well-lit area with a black and a white background.

-

-

Procedure:

-

Place a small, representative sample of this compound onto a clean watch glass.

-

Observe the sample against a white background to determine its color.

-

Observe the sample against a black background to assess for the presence of any foreign particulate matter.

-

Note the physical form of the substance (e.g., crystalline, powder, amorphous).

-

Record the observations, including the color and a description of the solid's characteristics.

-

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

-

Objective: To determine the temperature range over which the solid melts to a liquid.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar).

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

-

-

Procedure:

-

Ensure the this compound sample is finely powdered by grinding it with a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of about 3 mm by tapping the sealed end on a hard surface[6].

-

Place the capillary tube into the heating block of the melting point apparatus[6].

-

Heat the block rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point[7].

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample[8].

-

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

-

Objective: To determine the concentration of a saturated solution of the compound at a specific temperature.

-

Apparatus:

-

Vials with screw caps.

-

A constant temperature shaker bath.

-

Analytical balance.

-

A method for quantifying the dissolved solute (e.g., HPLC, UV-Vis spectroscopy).

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., deionized water).

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This may require centrifugation or filtration.

-

Dilute the aliquot to a suitable concentration and analyze the amount of dissolved solute using a pre-validated analytical method.

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

-

Structural Confirmation

While not strictly physical properties, spectroscopic methods are essential for confirming the identity and structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

General Protocol: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃) and placed in an NMR tube. 1H and 13C NMR spectra are then acquired[2][9][10]. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

General Protocol (KBr Pellet Method):

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a solid chemical substance like this compound.

Caption: Logical workflow for the physical and chemical characterization of a solid compound.

Conclusion

This technical guide provides a summary of the key physical properties of this compound. While there is general agreement on its molecular formula, molecular weight, and solubility, researchers should be aware of the reported variations in its appearance and the likely inaccuracy of the cited boiling point. The provided general experimental protocols offer a framework for the in-house determination and verification of these important physical parameters, which are fundamental to the successful application of this chiral building block in research and development.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jchps.com [jchps.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. jascoinc.com [jascoinc.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. youtube.com [youtube.com]

- 8. Determination of Melting Point [unacademy.com]

- 9. omicsonline.org [omicsonline.org]

- 10. anuchem.weebly.com [anuchem.weebly.com]

(R)-2-Methylpyrrolidine Hydrochloride: A Chiral Synthon for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylpyrrolidine hydrochloride is a chiral organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents.[1][2] Its rigid pyrrolidine ring and defined stereochemistry at the C2 position make it a valuable synthon for the creation of complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the chiral amine (R)-2-methylpyrrolidine. The presence of the chiral center is critical for its application in asymmetric synthesis, allowing for the selective production of stereoisomers of active pharmaceutical ingredients (APIs).[3]

dot```dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N [label="N"]; C5 [label="CH3"]; H_N [label="H₂⁺"]; Cl [label="Cl⁻"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N; N -- C1; C1 -- C5 [len=1.2]; N -- H_N [len=1.2];

// Positioning C1 [pos="0,0!"]; C2 [pos="-1,-0.5!"]; C3 [pos="-0.5,-1.5!"]; C4 [pos="0.5,-1.5!"]; N [pos="1,-0.5!"]; C5 [pos="0,1!"]; H_N [pos="2,-0.5!"]; Cl [pos="2.5,0!"];

// Invisible nodes for label positioning label_node [label="this compound", pos="0,-2.5!", fontsize=12]; }

Figure 2: Synthesis workflow for this compound.

Step 1: Protection of the Amine (S)-prolinol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine to yield N-Boc-(S)-prolinol.

Step 2: Iodination The hydroxyl group of N-Boc-(S)-prolinol is converted to an iodide by treatment with iodine, triphenylphosphine, and imidazole.

Step 3: Hydrogenolysis The N-protected-2-(S)-iodomethylpyrrolidine undergoes hydrogenolysis using a palladium catalyst and a hydrogen source to yield N-protected-2-(R)-methylpyrrolidine.

Step 4: Deprotection The Boc protecting group is removed by treatment with hydrochloric acid in a suitable solvent, such as dioxane or methanol, to afford the final product, this compound.

Use in the Synthesis of Irdabisant

Irdabisant is a histamine H3 receptor antagonist/inverse agonist.

Protocol: A mixture of 6-(4-(3-bromopropoxy)phenyl)-2H-pyridazin-3-one, this compound, potassium carbonate, and a catalytic amount of sodium iodide in acetonitrile is heated at 80 °C for 3 days. The reaction mixture is then filtered, and the filtrate is concentrated. The resulting residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield Irdabisant.

Applications in Drug Development

The chiral nature of this compound makes it an invaluable component in the synthesis of drugs targeting the central nervous system. [4]Its incorporation into a molecule can significantly influence the pharmacological activity and pharmacokinetic properties of the final compound.

As a Precursor to Dopamine D2 Receptor Ligands

Derivatives of (R)-2-methylpyrrolidine are used in the synthesis of compounds that act as dopamine D2 receptor antagonists. These are important in the treatment of various neurological and psychiatric disorders. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. [5][6] dot

Figure 3: Simplified signaling pathway of the Dopamine D2 receptor.

As a Precursor to Histamine H3 Receptor Ligands

(R)-2-methylpyrrolidine is a key structural motif in several histamine H3 receptor antagonists and inverse agonists. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters. [7][8]Antagonism of the H3 receptor leads to increased neurotransmitter release, which is a therapeutic strategy for cognitive disorders. [1] dot

Figure 4: Simplified mechanism of a histamine H3 receptor antagonist.

Conclusion

This compound is a fundamental chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its properties and synthetic utility is crucial for researchers and professionals engaged in modern drug discovery and development.

References

- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 8. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of (R)-2-methylpyrrolpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylpyrrolidine hydrochloride is a chiral organic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its solubility is a fundamental physicochemical property that influences its behavior in various stages of drug development, including formulation, delivery, and bioavailability. This technical guide provides a summary of the available solubility data for this compound, details a general experimental protocol for its solubility determination, and presents a workflow for this process.

Solubility Data

For a structurally related compound, (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, the solubility has been qualitatively described as high in polar solvents like water, ethanol, and methanol, moderate in dimethyl sulfoxide (DMSO), and low in diethyl ether. This is attributed to the presence of the hydrochloride salt and the ability to form hydrogen bonds in polar protic solvents. While not directly applicable, this information for a similar structure provides some context for expected solubility behavior.

Table 1: Qualitative Solubility of this compound and a Related Compound

| Compound | Water | Ethanol | Methanol | DMSO | Diethyl Ether |

| This compound | Soluble[1] | Soluble[1] | Soluble | - | - |

Note: "Soluble" is a qualitative description and does not imply specific concentration limits. Experimental determination is necessary for quantitative values.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of this compound. This method is based on the principle of saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

3.1. Materials

-

This compound (of known purity)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the respective solvent at the specified temperature, typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Spectral Analysis of (R)-2-methylpyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (R)-2-methylpyrrolidine hydrochloride, a key chiral building block in pharmaceutical and chemical research. Due to the limited availability of specific experimental spectra for the (R)-enantiomer as a hydrochloride salt, this guide presents data for the closely related 2-methylpyrrolidine, with annotations on the expected spectral changes upon protonation. This information is intended to serve as a valuable resource for the identification and characterization of this compound.

Introduction

This compound is a chiral amine salt widely utilized in asymmetric synthesis. Its pyrrolidine ring structure is a common motif in many biologically active compounds, making it a valuable synthon for drug discovery and development. Accurate spectral analysis is crucial for confirming the identity and purity of this compound. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for the protons (¹H) and carbons (¹³C) based on data for 2-methylpyrrolidine. The presence of the hydrochloride salt will lead to downfield shifts of adjacent protons and carbons, particularly those close to the protonated nitrogen atom.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) Range (for free base) | Expected Shift for Hydrochloride Salt | Multiplicity |

| H2 | 3.0 - 3.2 | Downfield shift | Multiplet |

| H5a | 2.9 - 3.1 | Downfield shift | Multiplet |

| H5b | 2.6 - 2.8 | Downfield shift | Multiplet |

| H3a | 1.8 - 2.0 | Minor shift | Multiplet |

| H3b | 1.4 - 1.6 | Minor shift | Multiplet |

| H4a | 1.7 - 1.9 | Minor shift | Multiplet |

| H4b | 1.3 - 1.5 | Minor shift | Multiplet |

| CH₃ | 1.1 - 1.2 | Minor downfield shift | Doublet |

| NH₂⁺ | Not present in free base | Broad singlet, variable (7-10 ppm) | Broad Singlet |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) Range (for free base) | Expected Shift for Hydrochloride Salt |

| C2 | 55 - 57 | Downfield shift |

| C5 | 46 - 48 | Downfield shift |

| C3 | 34 - 36 | Minor shift |

| C4 | 23 - 25 | Minor shift |

| CH₃ | 21 - 23 | Minor downfield shift |

Note: Chemical shifts are referenced to TMS.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as TMS or a suitable reference for aqueous solutions.

-

-

Instrument Parameters (for a 300 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse.

-

Spectral width: 0-15 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled.

-

Spectral width: 0-70 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| N-H Stretch (Ammonium Salt) | 2400-2800 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |

| N-H Bend (Ammonium Salt) | 1500-1600 | Medium |

| C-H Bend | 1350-1470 | Medium |

| C-N Stretch | 1000-1250 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet/Nujol) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show the molecular ion of the free base after the loss of HCl. The data presented here is for 2-methylpyrrolidine as obtained from the NIST WebBook.[1]

Table 4: Major Fragments in the Mass Spectrum of 2-Methylpyrrolidine

| m/z | Proposed Fragment | Relative Intensity |

| 85 | [M]⁺ (Molecular ion of free base) | Moderate |

| 70 | [M - CH₃]⁺ | High |

| 44 | [C₂H₆N]⁺ | High |

| 43 | [C₃H₇]⁺ | Moderate |

Expected Fragmentation Pattern

The primary fragmentation of the 2-methylpyrrolidine molecular ion involves the loss of the methyl group to form a stable iminium ion at m/z 70. Further fragmentation can lead to the formation of smaller ions.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a solution for techniques like Electrospray Ionization (ESI).

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or ESI. For the hydrochloride salt, ESI would be suitable to observe the protonated molecule of the free base.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

(R)-2-Methylpyrrolidine Hydrochloride: A Technical Guide for Chiral Synthesis

CAS Number: 135324-85-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R)-2-methylpyrrolidine hydrochloride. This chiral amine is a valuable building block in asymmetric synthesis, prized for its role in constructing enantiomerically pure pharmaceutical compounds.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the chiral cyclic amine, (R)-2-methylpyrrolidine. The presence of a stereogenic center at the 2-position of the pyrrolidine ring makes it a crucial synthon for introducing specific stereochemistry in drug candidates and other complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 135324-85-5 |

| Molecular Formula | C₅H₁₂ClN |

| Molecular Weight | 121.61 g/mol |

| IUPAC Name | (2R)-2-methylpyrrolidine;hydrochloride |

| Synonyms | (2R)-(-)-2-Methylpyrrolidine hydrochloride, (R)-2-Methyl-pyrrolidine hydrochloride |

| InChI Key | JNEIFWYJFOEKIM-NUBCRITNSA-N |

| SMILES | C[C@@H]1CCCN1.Cl |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical Form | White to off-white crystalline powder or solid-liquid mixture.[2][3] | |

| Melting Point | 73-77 °C | |

| Boiling Point | Data not available; likely decomposes upon heating at atmospheric pressure. | The value of 100.2 °C at 760 mmHg found in one source is considered anomalous for a hydrochloride salt and may refer to the free base or an aqueous solution.[4] Amine hydrochlorides typically exhibit thermal degradation at elevated temperatures.[5][6][7][8][9] |

| Solubility | Soluble in water and organic solvents.[2] | Quantitative solubility data is not readily available. |

| pKa | 11.46 (Predicted for the parent amine) | This value refers to the conjugate acid of the free base, (R)-2-methylpyrrolidine. |

| Optical Rotation | [α]²⁰/D = -4 to -2° (c=1 in H₂O) |

Synthesis Protocols

This compound can be prepared through various synthetic routes, typically involving chiral synthesis or resolution.[2] A common laboratory-scale preparation involves the deprotection of an N-protected (R)-2-methylpyrrolidine precursor.

Protocol 1: Synthesis from N-Boc-(S)-prolinol

This multi-step synthesis starts from the readily available chiral pool starting material, (S)-prolinol, to yield the target (R)-enantiomer of 2-methylpyrrolidine hydrochloride.[10]

Experimental Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encompass.eku.edu [encompass.eku.edu]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. mdpi.com [mdpi.com]

- 10. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chirality of (R)-2-methylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-methylpyrrolidine hydrochloride is a critical chiral building block in modern medicinal chemistry, particularly in the development of potent and selective ligands for neurological targets. Its rigid pyrrolidine scaffold and defined stereocenter at the C2 position are pivotal for establishing specific molecular interactions with biological macromolecules, such as G-protein coupled receptors. This technical guide provides a comprehensive overview of the synthesis, stereochemical analysis, and spectroscopic characterization of this compound. Detailed experimental protocols for its preparation from commercially available chiral precursors and for the determination of its enantiomeric purity are presented. Furthermore, this document explores its significance as a pharmacophore in drug discovery, with a specific focus on its role in the development of Histamine H3 receptor antagonists.

Introduction

The principle of chirality is fundamental to drug design and development, as the stereoisomers of a molecule can exhibit profoundly different pharmacological and toxicological profiles.[1] (R)-2-methylpyrrolidine, a chiral secondary amine, and its hydrochloride salt are highly valued synthons in asymmetric synthesis.[2] The constrained conformation of the pyrrolidine ring, combined with the specific spatial orientation of the methyl group in the (R)-enantiomer, makes it an essential component in the synthesis of various pharmaceutical agents, especially those targeting the central nervous system.[3][4] Its structural motif is frequently incorporated into ligands designed to interact with receptors where stereochemistry is critical for affinity and efficacy, such as the Histamine H3 receptor.[5][6] This guide details the key technical aspects of this compound, from its synthesis to its application, providing a vital resource for professionals in the field.

Synthesis of this compound

The enantiomerically pure form of 2-methylpyrrolidine is most efficiently prepared through stereospecific synthesis starting from a chiral precursor, thereby avoiding challenging and often inefficient chiral resolution of a racemic mixture.[4] A well-established and scalable route utilizes the commercially available and relatively inexpensive (S)-prolinol. This synthesis involves the inversion of the stereocenter at the C2 position.

Synthetic Workflow

The overall transformation from (S)-prolinol to this compound proceeds through a multi-step sequence involving amine protection, activation of the primary alcohol, nucleophilic displacement, reduction, and final deprotection followed by salt formation.

Caption: Synthetic pathway from (S)-Prolinol to (R)-2-methylpyrrolidine HCl.

Experimental Protocol: Synthesis from (S)-Prolinol

This protocol is adapted from established patent literature.[4]

Step 1: Protection of the Amine

-

Cool a solution of (S)-prolinol (1.0 eq) in ethyl acetate to 0 °C.

-

Add triethylamine (2.0 eq) dropwise, maintaining the temperature below 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in ethyl acetate dropwise over 30 minutes, ensuring the temperature remains below 0 °C.[4]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Perform an aqueous work-up by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol.

Step 2: Conversion of Alcohol to Iodide

-

To a solution of N-Boc-(S)-prolinol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

-

Cool the mixture to 0 °C and add iodine (I₂, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with aqueous sodium thiosulfate solution and perform an aqueous work-up.

-

Purify the crude product by flash chromatography to obtain N-Boc-(S)-2-(iodomethyl)pyrrolidine.

Step 3: Reduction of the Iodide

-

Dissolve N-Boc-(S)-2-(iodomethyl)pyrrolidine (1.0 eq) in an appropriate solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-(R)-2-methylpyrrolidine.[4]

Step 4: Deprotection and Salt Formation

-

Dissolve the N-Boc-(R)-2-methylpyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) in excess.

-

Stir the mixture, which will typically result in the precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization and Chiral Purity

Ensuring the stereochemical integrity of this compound is paramount for its use in pharmaceutical development. This is primarily achieved through polarimetry and chiral chromatography.

Data Presentation

| Parameter | Value | Method/Conditions | Reference |

| Molecular Formula | C₅H₁₂ClN | - | [1][7] |

| Molecular Weight | 121.61 g/mol | - | [1][7] |

| Appearance | White to off-white solid/crystal | Visual | [2] |

| Optical Rotation [α]D | -18 ± 2° | c=1 in MeOH, 20°C (for free base) | [8] |

| Enantiomeric Excess (ee) | >99% | Chiral GC or HPLC | Typical for commercial products |

| Purity | ≥98% | GC or HPLC | [9] |

Note: The optical rotation value is for the free base, (R)-(-)-2-methylpyrrolidine. The specific rotation of the hydrochloride salt may vary.

Experimental Protocol: Enantiomeric Excess Determination by Chiral GC

Direct analysis of chiral amines by gas chromatography (GC) can be challenging. A common and reliable method involves derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, or derivatization with an achiral agent followed by separation on a chiral column.[7]

Caption: Workflow for determining enantiomeric excess via chiral GC.

Protocol:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a vial. Neutralize with a suitable base (e.g., a small amount of 1M NaOH) and extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

-

Derivatization: To the dried organic solution containing the free amine, add an acylating agent such as trifluoroacetic anhydride (TFAA) (100 µL). Cap the vial and heat at 60 °C for 20 minutes. After cooling, the sample is ready for injection.

-

GC Conditions (Typical):

-

Column: Chiral capillary column (e.g., Astec CHIRALDEX G-TA or similar cyclodextrin-based phase).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 180-200 °C.

-

-

Analysis: Inject a small volume (1 µL) of the derivatized sample. The two enantiomers will elute at different retention times.

-

Calculation: The enantiomeric excess (ee) is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the chemical structure and identity of this compound.

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | (Predicted for HCl salt in D₂O)~3.5-3.8 ppm (m, 1H, H2)~3.2-3.5 ppm (m, 2H, H5)~1.8-2.2 ppm (m, 4H, H3 & H4)~1.4 ppm (d, 3H, -CH₃) |

| ¹³C NMR | (Predicted for HCl salt)~55-60 ppm (C2)~45-50 ppm (C5)~30-35 ppm (C3)~20-25 ppm (C4)~15-20 ppm (-CH₃) |

| FTIR (KBr) | ~2700-3000 cm⁻¹ (N-H⁺ stretch, broad)~2850-2980 cm⁻¹ (C-H stretch)~1450-1600 cm⁻¹ (N-H bend) |

| Mass Spec (EI) | (For free base)m/z 85 (M⁺)m/z 70 ([M-CH₃]⁺) - Base Peak |

Note: NMR chemical shifts are estimates and can vary based on solvent and concentration. The mass spectrum data corresponds to the free base, as the hydrochloride salt would typically dissociate in the ion source.[9][10]

Application in Drug Development: Histamine H3 Receptor Antagonism

(R)-2-methylpyrrolidine is a key pharmacophore in the design of antagonists for the Histamine H3 receptor (H3R).[6] The H3R is a presynaptic Gi/o-coupled autoreceptor and heteroreceptor in the central nervous system that negatively regulates the release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[2][8] Antagonizing or acting as an inverse agonist at this receptor enhances neurotransmitter release, a mechanism that is being explored for the treatment of cognitive and sleep-wake disorders such as Alzheimer's disease, ADHD, and narcolepsy.[2][11]

Histamine H3 Receptor Signaling Pathway

Activation of the H3R by histamine initiates a signaling cascade that leads to the inhibition of neurotransmitter release. H3R antagonists block this action, leading to increased synaptic neurotransmitter levels.

Caption: Simplified signaling of the Histamine H3 receptor and its antagonism.

Structure-Activity Relationship (SAR)

In many series of H3R antagonists, the inclusion of a basic amine is essential for interacting with a key aspartate residue in the receptor binding pocket. SAR studies have repeatedly shown that small, constrained cyclic amines provide high potency. Specifically, the (R)-2-methylpyrrolidine moiety has been identified as an optimal group, often conferring higher affinity and selectivity compared to its (S)-enantiomer or other acyclic or larger cyclic amines.[5] This highlights the critical importance of precise stereochemical control, as provided by enantiopure this compound, in the development of effective CNS therapeutics.

Conclusion

This compound remains a cornerstone chiral building block for medicinal chemistry and drug development. Its stereospecific synthesis from readily available precursors allows for the reliable production of enantiomerically pure material. The analytical methods outlined in this guide provide a framework for the stringent quality control required in a pharmaceutical setting. The crucial role of its defined stereochemistry in the design of potent Histamine H3 receptor antagonists underscores the broader importance of chirality in modern drug discovery. This technical guide serves as a comprehensive resource for scientists engaged in the synthesis, analysis, and application of this vital chiral synthon.

References

- 1. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-(-)-2-甲基吡咯烷 | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 9. 2-Methylpyrrolidine [webbook.nist.gov]

- 10. 2-Methylpyrrolidine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of 2-Methylpyrrolidine Derivatives

The pyrrolidine ring is a foundational scaffold in a multitude of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Among its derivatives, 2-methylpyrrolidine holds particular significance as a versatile chiral building block. The presence of a stereocenter at the C2 position gives rise to (R)- and (S)-enantiomers, the specific configurations of which are critical in determining the biological activity and efficacy of pharmaceutical compounds.[4][5] This is because biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with each enantiomer of a drug.[6] Consequently, the stereoselective synthesis of 2-methylpyrrolidine derivatives is a paramount objective in medicinal chemistry and drug development.[2]

This technical guide provides a comprehensive overview of the stereochemistry of 2-methylpyrrolidine derivatives, focusing on stereoselective synthetic methodologies, the impact of stereochemistry on pharmacological activity, and detailed experimental protocols.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure or enriched 2-methylpyrrolidine derivatives can be broadly categorized into three main approaches: synthesis from the chiral pool, asymmetric catalysis, and resolution of racemic mixtures.

1. Synthesis from the Chiral Pool: This strategy leverages readily available, inexpensive chiral starting materials. A common and effective precursor is prolinol, which can be obtained as either the (R)- or (S)-enantiomer. A multi-step process can convert (S)-prolinol into (R)-2-methylpyrrolidine, providing a reliable route to the desired enantiomer.[7] This method involves the protection of the amine, activation of the hydroxyl group (e.g., as a mesylate), and subsequent reduction.

2. Asymmetric Catalysis and Chiral Auxiliaries: Asymmetric catalysis offers an efficient way to create the desired stereocenter. This can involve the hydrogenation of a prochiral precursor like 2-methylpyrroline using a chiral catalyst.[8] Alternatively, 2-methylpyrrolidine itself can be used as a chiral auxiliary. For instance, (R)-2-methylpyrrolidine reacts with a prochiral ketone to form a chiral enamine intermediate. The steric bulk of the methyl group on the pyrrolidine ring directs the subsequent alkylation to one face of the enamine, leading to a high degree of enantioselectivity in the final product after hydrolysis.[9] This approach is fundamental in the asymmetric α-alkylation of ketones.[9]

3. Resolution of Racemic Mixtures: When a racemic mixture of 2-methylpyrrolidine is produced, it can be separated into its constituent enantiomers through resolution. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as L- or D-tartaric acid.[8] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the purified diastereomeric salt.[8]

Data on Stereoselective Syntheses

The efficiency and stereochemical outcome of various synthetic methods are summarized below. These data highlight the high levels of stereocontrol achievable with modern synthetic techniques.

| Method | Starting Material | Key Reagent/Catalyst | Stereoselectivity | Yield | Reference |

| Resolution | Racemic 2-methylpyrroline | L-Tartaric Acid / Pt(IV) oxide | >50% ee (initial) | N/A | [8] |

| Asymmetric Alkylation | Cyclohexanone | (R)-2-Methylpyrrolidine | 93% ee for (R)-product | 75% | Adapted from Meyers et al. via BenchChem[9] |

| Chiral Pool Synthesis | (S)-Prolinol | MsCl, LiAlH₄ | Configuration inversion | N/A | [7] |

| Catalytic Hydrogenation | Substituted Pyrrole | 5% Rh/Al₂O₃ | 95% de | 98% | [10] |

| Aza-Michael Cyclization | Cbz-protected amine | Chiral Phosphoric Acid | High enantioselectivity | N/A | [1] |

N/A: Not explicitly stated in the source. ee: enantiomeric excess. de: diastereomeric excess.

Impact on Pharmacological Activity

The three-dimensional structure of a molecule is paramount for its interaction with biological targets. For 2-methylpyrrolidine derivatives, the configuration at the C2 center can drastically alter pharmacological activity. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects or toxicity.[11]

For example, 2-methylpyrrolidine is a crucial starting material for histamine H3 receptor ligands, which are investigated for treating cognitive and other neurological disorders.[7] The precise stereochemistry of the pyrrolidine ring is essential for optimal binding to the receptor and achieving the desired pharmacological response. Similarly, in the development of anticonvulsant drugs based on pyrrolidine-2,5-diones, the spatial orientation of substituents on the chiral ring significantly influences the therapeutic efficacy.[12] The distinct biological profiles of different stereoisomers necessitate the development and application of stereoselective synthetic methods in drug discovery.[6]

Experimental Protocols

Detailed methodologies for key stereoselective transformations are provided below for research and application purposes.

Protocol 1: Synthesis of (R)-2-Methylpyrrolidine from (S)-Prolinol This protocol is adapted from a patented process and involves multiple steps.[7]

-

N-Protection:

-

Cool a solution of (S)-prolinol (1.0 eq) in ethyl acetate to 0 °C.

-

Add triethylamine (2.0 eq) dropwise, maintaining the temperature below 0 °C.

-

Add a solution of tert-butoxycarbonyl (Boc) anhydride (1.1 eq) in ethyl acetate dropwise, keeping the temperature below 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Work up the reaction to isolate the N-Boc protected (S)-prolinol.

-

-

Hydroxyl Group Activation (Mesylation):

-

Dissolve the N-Boc protected (S)-prolinol (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add triethylamine (2.0 eq) dropwise.

-

Add methanesulfonyl chloride (1.5 eq) dropwise, maintaining the temperature below 0 °C.

-

Stir the reaction at room temperature overnight.

-

Work up to isolate the corresponding mesylate.

-

-

Reduction and Deprotection:

-

Add the mesylate intermediate to a suspension of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent (e.g., THF).

-

The reaction proceeds via an SN2 mechanism, which inverts the stereocenter, reducing the mesylate to a methyl group and simultaneously removing the Boc protecting group.

-

Carefully quench the reaction and perform an aqueous workup to isolate the final product, (R)-2-methylpyrrolidine.

-

Protocol 2: Asymmetric α-Alkylation of Cyclohexanone using (R)-2-Methylpyrrolidine This protocol demonstrates the use of 2-methylpyrrolidine as a chiral auxiliary.[9]

-

Enamine Formation:

-

In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water is collected, indicating complete enamine formation.

-

Cool the reaction and remove the solvent under reduced pressure.

-

-

Alkylation:

-

Dissolve the crude chiral enamine in a 4:1 mixture of anhydrous diethyl ether and DME.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise. Stir for 2 hours at -78 °C.

-

Add benzyl bromide (1.1 eq) dropwise and continue stirring at -78 °C for 4 hours.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Product Isolation:

-

Quench the reaction by adding 10% hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the enantioenriched (R)-2-benzylcyclohexanone.

-

Protocol 3: Resolution of Racemic 2-Methylpyrrolidine via Diastereomeric Salt Formation This protocol is adapted from a patented process for resolving 2-methylpyrroline via hydrogenation and in-situ salt formation.[8]

-

Hydrogenation:

-

Hydrogenate 2-methylpyrroline (1.0 eq) in an alcohol solvent (e.g., ethanol/methanol mixture) using a hydrogenation catalyst such as platinum (IV) oxide.

-

Conduct the reaction under pressure (e.g., 55 psi) at ambient temperature until completion, monitored by GC.

-

-

Salt Formation and Crystallization:

-

Filter the reaction mixture to remove the catalyst.

-

To the filtrate containing racemic 2-methylpyrrolidine, add a solution of the resolving agent, L-tartaric acid (approx. 0.5 eq), to form the diastereomeric salts.

-

Allow the solution to stand, inducing the crystallization of the less soluble diastereomer, (R)-2-methylpyrrolidine L-tartrate.

-

-

Isolation and Purification:

-

Isolate the crystalline salt by filtration.

-

The optical purity of the isolated salt can be enhanced by one or more recrystallization steps. An initial optical purity of 50% ee can often be increased significantly.[8]

-

-

Liberation of the Free Amine:

-

Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (R)-2-methylpyrrolidine, which can then be extracted into an organic solvent.

-

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 4. chemimpex.com [chemimpex.com]

- 5. fiveable.me [fiveable.me]

- 6. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 8. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-methylpyrrolidine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of (R)-2-methylpyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 135324-85-5), a compound utilized in pharmaceutical development and organic synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include flammability, severe skin and eye damage, and harm if swallowed.[1] It can also cause respiratory irritation.[2][3]

GHS Classification

The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Solids | Category 1 | GHS02 (Flame) | Danger | H228: Flammable solid.[1] |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | Category 1C | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1] |

| Specific target organ toxicity (single exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2][3] |

Data compiled from multiple sources which may classify the related compound 2-Methylpyrrolidine hydrochloride (CAS 54677-53-1). Always refer to the specific SDS for the material in use.

Physical and Chemical Properties

A summary of key physical and chemical properties is essential for safe handling and storage.

| Property | Value |

| CAS Number | 135324-85-5[1][3] |

| Molecular Formula | C₅H₁₁N•HCl[1] or C5H12ClN[3] |

| Molecular Weight | 121.61 g/mol [1][3] |

| Appearance | Light yellow to brown crystalline powder[4] |

| Purity | ≥ 98%[4] |

Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

Safe Handling

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke when using this product.[2][5] Avoid breathing dust, fumes, or vapors.[2][5] Prevent contact with skin and eyes by wearing appropriate personal protective equipment.[1] Wash hands and any exposed skin thoroughly after handling.[2]

Storage Conditions

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] The storage area should be locked up or otherwise secured.[2] Keep the container away from heat, sparks, open flames, and other sources of ignition. It is recommended to store under an inert atmosphere.[7]

Exposure Control and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for minimizing exposure.

Engineering Controls

Use only outdoors or in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

A summary of required PPE is provided below.

| Protection Type | Specification |

| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield.[2] Equipment should be tested and approved under standards like NIOSH (US) or EN 166 (EU).[7] |

| Skin Protection | Wear appropriate protective gloves (e.g., chemical impermeable gloves) and clothing to prevent skin exposure.[2][5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulates filter conforming to EN 143 is recommended.[2] |

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following diagram outlines the logical flow for first aid response.

Caption: Logical workflow for first aid response to chemical exposure.

Detailed First Aid Protocols:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen.[5] If not breathing, provide artificial respiration.[5] Seek medical attention if you feel unwell.[2][5]

-

If on Skin: Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[2]

-

If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] If eye irritation persists, seek medical attention.[2]

-

If Swallowed: Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately if you feel unwell.[2]

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards: The compound is a flammable solid.[1] Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive-pressure mode, along with full protective gear.[2]

Accidental Release Measures

The following workflow outlines the necessary steps for responding to an accidental spill.

Caption: Experimental workflow for handling an accidental chemical spill.

Detailed Accidental Release Protocols:

-

Personal Precautions: Avoid dust formation and contact with the substance.[5] Do not breathe vapors or dust.[5]

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleanup: Sweep up the material and place it into a suitable, closed container for disposal.[7] Avoid creating dust.[7]

Disposal Considerations

Dispose of this compound and its container at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[2] Do not allow the product to be released into the environment. Contaminated packaging should be disposed of in the same manner as the product itself.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. (2R)-(-)-2-Methylpyrrolidine hydrochloride | C5H12ClN | CID 11147704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. greenfield.com [greenfield.com]

- 7. angenechemical.com [angenechemical.com]

- 8. media.laballey.com [media.laballey.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

(R)-2-Methylpyrrolidine Hydrochloride: A Technical Guide for Researchers

(R)-2-Methylpyrrolidine hydrochloride is a chiral organic compound of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry, makes a thorough understanding of its properties and handling essential. This technical guide provides an in-depth overview of this compound, including its molecular characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in research and development.

Core Molecular Data

This compound is the hydrochloride salt of the chiral amine (R)-2-methylpyrrolidine. The presence of a stereocenter at the 2-position of the pyrrolidine ring is crucial for its application in asymmetric synthesis.

| Property | Value | Citations |

| Molecular Formula | C₅H₁₂ClN (or C₅H₁₁N·HCl) | [1] |

| Molecular Weight | 121.61 g/mol | [1] |

| CAS Number | 135324-85-5 | [1] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in water and organic solvents. | [2] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceutical development. A common method involves the reduction of a chiral precursor derived from a readily available chiral starting material, such as (S)-prolinol. The following is a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis from (S)-Prolinol

This multi-step synthesis involves the conversion of the hydroxyl group of (S)-prolinol to a methyl group, followed by the formation of the hydrochloride salt.

Step 1: Mesylation of N-Boc-(S)-prolinol

-

Dissolve N-Boc-(S)-prolinol in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated product.

Step 2: Reduction of the Mesylate

-

Dissolve the crude mesylate from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium triethylborohydride (LiBEt₃H), to the solution at 0 °C.

-

Allow the reaction to proceed at an appropriate temperature (e.g., reflux) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent with a sequential addition of water and an aqueous base solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-Boc-(R)-2-methylpyrrolidine.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc-(R)-2-methylpyrrolidine in a suitable solvent such as ethanol or diethyl ether.

-

Add a solution of hydrochloric acid (HCl) in the same solvent.

-

Stir the mixture, which should result in the precipitation of this compound.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum to obtain the final product.

Caption: Synthetic pathway for this compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in research and manufacturing. The following are standard analytical methods for its characterization.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust method for determining the purity of (R)-2-methylpyrrolidine and its hydrochloride salt (after appropriate sample preparation).

Experimental Protocol: GC Analysis

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. For the hydrochloride salt, neutralization with a base and extraction into an organic solvent may be necessary prior to injection.

-

Instrumentation:

-

Column: A chiral capillary column is recommended to separate the (R) and (S) enantiomers if enantiomeric purity is being assessed. A standard non-polar or medium-polarity column can be used for general purity.

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Caption: Workflow for Gas Chromatography analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Purity: Ensure the sample is of high purity to avoid interference from impurities.

-

Solvent: Choose a deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions, to calibrate the chemical shift scale.

-

-

Instrumentation:

-

Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

-

-

Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the molecule.

Applications in Drug Development and Organic Synthesis

This compound and its free base form are valuable intermediates in the synthesis of a variety of chemical entities.[3]

-

Pharmaceutical Development: This compound serves as a crucial chiral building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3] Its stereochemistry is often essential for the desired biological activity.

-

Organic Synthesis: It is employed as a chiral auxiliary or ligand in asymmetric synthesis to control the stereochemical outcome of chemical reactions.[4] This allows for the production of enantiomerically pure compounds, which is critical in the development of new drugs and fine chemicals.[4]

-

Agrochemicals: The pyrrolidine scaffold is present in some agrochemicals, and (R)-2-methylpyrrolidine can be used in the synthesis of new and effective crop protection agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-methylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (R)-2-methylpyrrolidine hydrochloride, a chiral building block of significant interest in pharmaceutical development due to its presence in a variety of biologically active compounds. The protocols outlined below offer various approaches, from a highly efficient, scalable chemical synthesis to a biocatalytic method offering excellent enantioselectivity.

Comparative Analysis of Synthesis Protocols

The selection of a synthetic route for this compound depends on factors such as scale, desired purity, cost, and available equipment. The following table summarizes the key quantitative data for the protocols detailed in this document, allowing for a direct comparison of their effectiveness.

| Parameter | Method 1: High-Efficiency Chemical Synthesis | Method 2: Biocatalytic Synthesis | Method 3: Classical Resolution |

| Starting Material | N-Boc-L-proline | 5-chloro-2-pentanone | 2-Methylpyrroline |

| Key Reagents | NaBH₄/BF₃·OEt₂, MsCl, LiBH₄, Benzenesulfonic Acid/HCl | Transaminase (TA), Pyridoxal 5'-phosphate (PLP), Isopropylamine (IPA) | H₂, Platinum(IV) oxide, L-tartaric acid |

| Overall Yield | 83%[1] | Up to 90% (analytical yield)[2][3] | ~28% (after multiple recrystallizations) |

| Enantiomeric Excess (ee) | >99%[1] | >99.5%[2][3] | >97% (requires multiple recrystallizations) |

| Reaction Time | Multi-day process (4 steps) | 22-24 hours | Multi-day process (including resolution) |

| Key Advantages | High overall yield, excellent enantiopurity, scalable, no chromatography.[1] | Extremely high enantioselectivity, mild reaction conditions, uses renewable resources. | Utilizes simple starting materials. |

| Key Disadvantages | Multi-step synthesis. | Requires specialized enzymes and biocatalytic equipment. | Low overall yield due to resolution of racemate. |

Experimental Protocols

Method 1: High-Efficiency Four-Step Synthesis from N-Boc-L-proline

This highly efficient and practical four-step synthesis provides (R)-2-methylpyrrolidine with excellent yield and enantiopurity, avoiding the need for chromatographic purification.[1] The process begins with the enantiomer (S)-proline to yield the desired (R)-product via an inversion of stereochemistry.

Caption: High-efficiency synthesis of (R)-2-methylpyrrolidine HCl.

Step 1: Reduction of N-Boc-L-proline to N-Boc-(S)-prolinol

-

To a solution of N-Boc-L-proline (1 equivalent) in anhydrous THF, add sodium borohydride (1.5 equivalents) in portions.

-

Cool the mixture to 0 °C and add boron trifluoride etherate (1.7 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC/HPLC).

-

Quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be crystallized from heptane to yield pure N-Boc-(S)-prolinol (Typical isolated yield: 94%).[1]

Step 2: Mesylation of N-Boc-(S)-prolinol

-

Dissolve the N-Boc-(S)-prolinol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature until the reaction is complete.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude mesylate, which is used in the next step without further purification.

Step 3: Reductive Displacement to form N-Boc-(R)-2-methylpyrrolidine

-

Dissolve the crude mesylate from the previous step (1 equivalent) in anhydrous THF.

-

Add lithium borohydride (LiBH₄, 3.0 equivalents) and heat the mixture to 35 °C.

-

Stir for 15-20 hours until the reaction is complete.

-

Cool the reaction to 0 °C and quench carefully by transferring it to a mixture of 1 M H₃PO₄, water, and MTBE with vigorous stirring.

-

Separate the organic layer, wash with saturated NaHCO₃ and brine, and then concentrate to provide N-Boc-(R)-2-methylpyrrolidine (Typical assay yield: 81%).[1]

Step 4: Deprotection and Formation of Hydrochloride Salt

-

Dissolve the crude N-Boc-(R)-2-methylpyrrolidine (1 equivalent) in a suitable solvent such as ethyl acetate or methanol.

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution for approximately 5 minutes until the pH is below 1, or add a solution of HCl in ethanol (e.g., 0.5 N).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure.

-

The resulting solid can be crystallized from a solvent system like methanol/diethyl ether to afford pure this compound as a white solid.

Method 2: Biocatalytic Synthesis via Transaminase-Triggered Cyclization

This method utilizes a transaminase (TA) enzyme to perform an asymmetric amination of 5-chloro-2-pentanone, which then spontaneously cyclizes to form the desired (R)-2-methylpyrrolidine with very high enantiomeric excess.[2][3]

Caption: Biocatalytic synthesis of (R)-2-methylpyrrolidine.

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8).

-

Reagents: Add the following components to the buffer:

-

Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 700 rpm) for 22-24 hours.[2][3] The cyclization to 2-methylpyrrolidine occurs spontaneously under these conditions.

-

Work-up and Isolation:

-

Upon reaction completion, adjust the pH to >10 with NaOH to ensure the product is in its free base form.

-

Extract the product with an organic solvent like methyl tert-butyl ether (MTBE).

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Hydrochloride Salt Formation:

-